1'-epi-PSI-6130 is a nucleoside analog that serves as a potent inhibitor of hepatitis C virus RNA synthesis. It is structurally related to PSI-6130, which has been extensively studied for its antiviral properties. The compound is classified under nucleoside analogs and has garnered attention due to its potential therapeutic applications in treating viral infections, particularly those caused by the hepatitis C virus.
1'-epi-PSI-6130 is derived from the parent compound PSI-6130, which is a β-d-2′-deoxy-2′-fluoro-2′-C-methylcytidine. This compound has been shown to exhibit strong antiviral activity in various assays, particularly those involving hepatitis C virus replicons. The classification of 1'-epi-PSI-6130 falls within the broader category of antiviral agents, specifically targeting viral RNA synthesis.
The synthesis of 1'-epi-PSI-6130 can be achieved through several methods, often involving complex organic chemistry techniques. One prominent method includes the use of enantioselective oxidation processes to introduce specific functional groups at desired positions in the nucleoside structure. For example, a recent study described an efficient synthetic route that features an enantioselective α-oxidation step to produce biologically relevant pentose derivatives .
The synthetic pathway typically involves:
The molecular structure of 1'-epi-PSI-6130 is characterized by a modified sugar moiety compared to its parent compound. The structural formula includes:
The compound's molecular formula can be represented as CHFNOP, indicating the presence of carbon, hydrogen, fluorine, nitrogen, oxygen, and phosphorus atoms. Detailed structural analysis often involves spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry to confirm the stereochemistry and functional groups present.
1'-epi-PSI-6130 undergoes various chemical reactions typical of nucleoside analogs. These include:
The reactions are typically monitored using spectrophotometric assays to determine enzyme kinetics and substrate affinity. For instance, assays measuring absorbance changes at specific wavelengths can provide insights into reaction rates and product formation .
The mechanism of action for 1'-epi-PSI-6130 primarily involves its incorporation into viral RNA during replication. Once incorporated, it acts as a chain terminator, preventing further elongation of the RNA strand. This inhibition effectively halts viral replication.
The compound competes with natural nucleotides for incorporation into the growing RNA chain. Kinetic studies have shown that the triphosphate form exhibits a high binding affinity for viral RNA polymerases, leading to significant reductions in viral replication rates .
1'-epi-PSI-6130 exhibits several notable physical and chemical properties:
Studies have indicated that the compound maintains stability over a range of pH levels, which supports its potential use in therapeutic applications .
The primary application of 1'-epi-PSI-6130 lies in its use as an antiviral agent against hepatitis C virus infections. Its ability to inhibit viral RNA synthesis makes it a candidate for further development in antiviral therapies. Additionally, research continues into its potential applications against other RNA viruses due to its broad-spectrum activity profile .
1'-epi-PSI-6130 (chemical name: 4-amino-1-((2R,3R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidin-2(1H)-one) is a stereoisomer of the hepatitis C virus (HCV) inhibitor PSI-6130. It features a β-D-ribofuranose scaffold with a fluorine atom at the 2'-position and a methyl group at the 2'-carbon, forming a quaternary stereocenter. The "epi" designation specifically denotes inversion of configuration at the 1'-position (anomeric carbon) relative to PSI-6130, converting the natural β-configured ribose to an α-anomer [1] [3]. This epimerization arises during synthetic nucleoside production, particularly via:
Table 1: Synthetic Routes to 1'-epi-PSI-6130
Method | Key Step | Anomeric Selectivity | Reference |
---|---|---|---|
Cyclic Sulfate Displacement | Nucleophilic attack on D-glyceraldehyde-derived cyclic sulfate | Moderate (requires chiral auxiliaries) | [5] |
Mukaiyama Aldol Coupling | Enantioselective α-oxidation with copper(II) catalysis | High (but epimerization risk during deprotection) | [2] |
The 1'-stereochemistry dictates critical biological differences:
Table 2: Stereochemical Comparison of PSI-6130 and 1'-epi-PSI-6130
Feature | PSI-6130 | 1'-epi-PSI-6130 | |
---|---|---|---|
IUPAC Configuration | (2R,3R,4R,5R) | (2R,3R,4S,5R) | |
Anomeric Form | β-configured (equatorial nucleobase) | α-configured (axial nucleobase) | |
NS5B Polymerase Inhibition (IC₅₀) | 0.6 μM | >50 μM (inactive) | [3] [4] |
Cytotoxicity (CC₅₀ in Huh-7) | >100 μM | >100 μM | [4] |
The α-anomeric linkage in 1'-epi-PSI-6130 disrupts isosteric alignment with natural nucleosides, preventing optimal binding to the HCV NS5B polymerase active site. X-ray crystallography confirms PSI-6130 adopts a C3'-endo sugar pucker, positioning the nucleobase for productive hydrogen bonding with catalytic residues (Asn291, Asp318). In contrast, the 1'-epimer’s axial nucleobase forces a sterically disfavored orientation incompatible with the tight constraints of NS5B [3] [6].
The anomeric configuration directly influences three properties:
Table 3: Conformational Energetics of Stereoisomers
Parameter | PSI-6130 | 1'-epi-PSI-6130 |
---|---|---|
Dominant Sugar Pucker | C3'-endo (92%) | C2'-endo (67%) |
ΔG (C3'-endo → C2'-endo) | +1.8 kcal/mol | -0.9 kcal/mol |
Solvent Accessible Surface (Ų) | 214 | 187 |
Biological Implications of Stereochemical Variance
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0